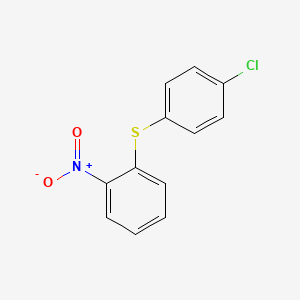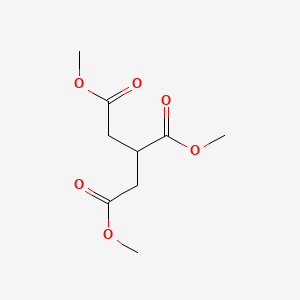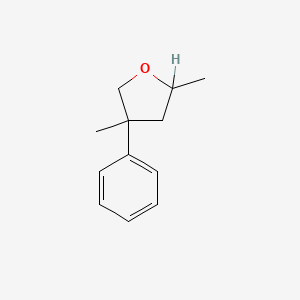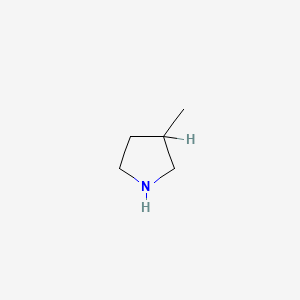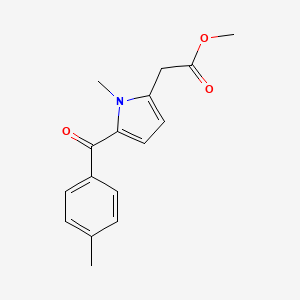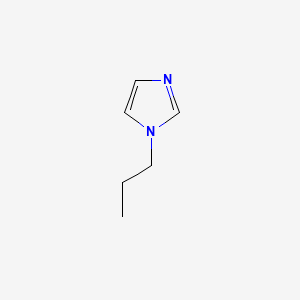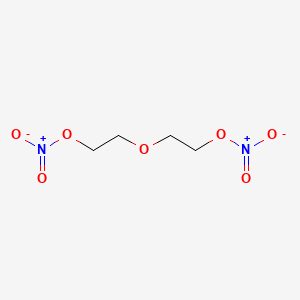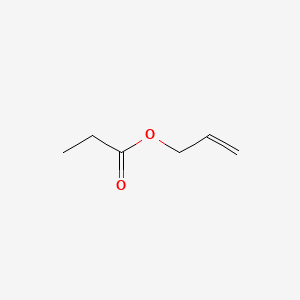
3-十一酮
描述
3-Undecanone is an organic compound with the molecular formula C11H22O . It is also known by other names such as Ethyl octyl ketone and Undecan-3-one .
Synthesis Analysis
3-Undecanone can be synthesized through various methods. One method involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride . A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase .Molecular Structure Analysis
The molecular structure of 3-Undecanone consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The molecule contains a total of 33 bonds, including 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ketone .Chemical Reactions Analysis
As a ketone, 3-Undecanone has a carbonyl group bonded to two carbon atoms . Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization .Physical And Chemical Properties Analysis
3-Undecanone has a molecular weight of 170.2918 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 226.9±3.0 °C at 760 mmHg, and a flash point of 73.2±12.6 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 8 freely rotating bonds .科学研究应用
免疫效应
Gibka等人(2008年)的一项研究探讨了3-十一酮对小鼠细胞和体液免疫的影响。研究结果表明,吸入3-十一酮导致血清中抗体产生和溶菌酶水平增加。此外,血液粒细胞的呼吸爆发和吞噬活性也有所增强。这些结果表明了3-十一酮可能具有免疫刺激作用(Gibka et al., 2008)。
脂肪酸盐相中的烯醇化
Spada等人(1988年)的研究调查了各种酮类化合物在脂肪酸盐系统中的烯醇化。这项研究为了解不同相中十一酮衍生物的化学行为提供了见解,这可能与理解3-十一酮的性质和潜在应用于科学研究(Spada et al., 1988)相关。
替代溴化甲基用于昆虫控制
Zhu等人(2018年)提出了使用脂肪族N-甲基酮,包括十一酮,作为熏蒸剂的新方法。这项研究具有重要意义,因为传统熏蒸剂如溴化甲基存在环境问题。该研究展示了十一酮在害虫控制应用中的潜力(Zhu et al., 2018)。
驱虫剂和害虫管理
Farrar和Kennedy(1987年,1988年)探讨了2-十一酮,一种密切相关的化合物,对昆虫害虫的影响。他们的研究集中在其对某些昆虫幼虫和蛹的影响,讨论了其在害虫管理策略中的潜力。尽管这项研究侧重于2-十一酮,但可能为3-十一酮在类似领域的应用提供有价值的背景资料(Farrar&Kennedy,1987年); (Farrar&Kennedy,1988年)。
昆虫驱避剂的释放
Whang和Tonelli(2008年)研究了2-十一酮从其与α-环糊精形成的结晶包含化合物中的释放特性。这项研究对于昆虫驱避剂的控制释放具有相关性,并且可能适用于了解3-十一酮的类似释放机制(Whang & Tonelli, 2008)。
肿瘤血管生成和VEGF含量
Gibka等人(2010年)对3-十一酮衍生物对小鼠肿瘤血管生成和VEGF含量的影响进行了研究。这项研究为3-十一酮在肿瘤学中的潜在治疗应用提供了见解(Gibka et al., 2010)。
安全和危害
3-Undecanone is a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of fire, CO2, dry chemical, or foam should be used for extinction .
作用机制
Target of Action
3-Undecanone, also known as Undecan-3-one, is a natural compound that has been found to have insect repellent properties . The primary targets of 3-Undecanone are the odorant receptors (ORs) of insects, particularly mosquitoes . These receptors play a crucial role in the insect’s ability to detect and respond to environmental cues, including the presence of potential hosts for feeding .
Mode of Action
The interaction of 3-Undecanone with its targets involves modulation of the activity of these odorant receptors. In the absence of odors, 3-Undecanone has been found to activate certain ORs, while in the presence of odors, it can strongly inhibit others . This dual action - acting as both an agonist and an antagonist - can disrupt the normal functioning of the insect’s olfactory system, making it harder for the insect to detect and move towards its host .
Biochemical Pathways
The biochemical pathways affected by 3-Undecanone are primarily those involved in the insect’s olfactory system. By modulating the activity of odorant receptors, 3-Undecanone can affect the signal transduction pathways that these receptors are part of, leading to changes in the insect’s behavior . The downstream effects of this can include a reduction in the insect’s ability to locate hosts for feeding, thereby reducing the likelihood of bites and potential disease transmission .
Pharmacokinetics
Given its volatility , it is likely that after application, 3-Undecanone is rapidly distributed in the environment around the application site, where it can then exert its effects on nearby insects
Result of Action
The molecular and cellular effects of 3-Undecanone’s action primarily involve changes in the activity of odorant receptors in insects. By acting as both an agonist and an antagonist, 3-Undecanone can disrupt the normal functioning of these receptors, leading to changes in the insect’s olfactory-driven behaviors . At a broader level, this can result in a reduction in the insect’s ability to locate and feed on hosts, thereby serving as an effective repellent .
Action Environment
The action, efficacy, and stability of 3-Undecanone can be influenced by various environmental factors. For example, its volatility means that it can be easily dispersed in the environment, potentially reducing its concentration at the application site over time . Additionally, environmental conditions such as temperature, humidity, and wind speed could also affect the distribution and effectiveness of 3-Undecanone. Understanding these factors and how they interact with the properties of 3-Undecanone is crucial for optimizing its use as an insect repellent.
属性
IUPAC Name |
undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZZHPSYMOGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176695 | |
| Record name | Undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
| Record name | 3-Undecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Undecanone | |
CAS RN |
2216-87-7 | |
| Record name | 3-Undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Undecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Undecan-3-one?
A1: Undecan-3-one has the molecular formula C11H22O and a molecular weight of 170.30 g/mol.
Q2: What are the key spectroscopic characteristics of Undecan-3-one?
A2: While specific spectroscopic data is limited in the provided research, key spectroscopic techniques for characterizing Undecan-3-one include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the arrangement of hydrogen and carbon atoms, respectively, elucidating the compound's structure. []
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and molecular weight confirmation. []
Q3: What are the known biological activities of Undecan-3-one?
A3: Research indicates that Undecan-3-one exhibits several biological activities:
- Antimicrobial Activity: Demonstrates inhibitory effects against specific bacteria (Escherichia coli and Bacillus subtilis), yeast (Candida mycoderma), and mold (Aspergillus niger). [, ]
- Antitumor Angiogenesis: Inhalation of Undecan-3-one has shown a reduction in tumor angiogenesis and VEGF content in mice models with L-1 sarcoma. []
- Immunomodulatory Effects: Studies in mice suggest potential effects on cellular and humoral immunity, including increased antibody production and enhanced phagocytic activity of blood granulocytes. []
Q4: How does Undecan-3-one impact tumor angiogenesis?
A4: While the exact mechanism is unclear, research suggests that inhalation of Undecan-3-one in mice with L-1 sarcoma led to a decrease in the neovascular response in tumors and a reduction in tumor VEGF content. This suggests potential anti-angiogenic properties. []
Q5: What is the role of Undecan-3-one in insect communication?
A6: Studies on ants reveal that Undecan-3-one functions as a pheromone. For example, it's a component of the multicomponent alarm pheromone system in the African weaver ant (Oecophylla longinoda). Its presence, along with other components, triggers a complex behavioral response, including alerting, attracting, and biting behavior in other ants. []
Q6: How does the position of the ketone group influence the odor profile of undecanone isomers?
A7: Research on straight-chain undecan-x-ones (x = 2–6) and their derivatives found that the position of the ketone group significantly influences the odor profile. Shifting the ketone group from position 2 towards the middle of the molecule generally resulted in fruity odors. []
Q7: What is known about the stability of Undecan-3-one?
A7: The provided research does not offer specific details on the stability of Undecan-3-one under various conditions.
Q8: Are there specific formulation strategies to enhance its stability or delivery?
A10: While the provided research does not delve into specific formulation strategies for Undecan-3-one, research on structurally similar compounds with biodegradable properties, like poly(ester carbonate)s, highlights the possibility of utilizing ring-opening polymerization techniques to incorporate Undecan-3-one or its derivatives into polymeric structures. This could potentially enhance stability and enable controlled release applications. []
Q9: What is the toxicological profile of Undecan-3-one?
A9: The provided research doesn't offer a comprehensive toxicological profile. Further investigation is needed to determine potential toxicity, adverse effects, and long-term safety.
Q10: Are there any known environmental concerns regarding Undecan-3-one?
A10: The provided research does not specifically address the environmental impact or degradation of Undecan-3-one.
Q11: What analytical methods are typically used to characterize and quantify Undecan-3-one?
A13: Common analytical techniques include Gas Chromatography coupled with Mass Spectrometry (GC-MS) for separating and identifying volatile compounds like Undecan-3-one. [] Additionally, High-Performance Liquid Chromatography (HPLC) methods are useful for separation and purification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)

